molecular formula C16H12F2N2O3 B3014970 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034491-83-1

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B3014970
CAS No.: 2034491-83-1
M. Wt: 318.28
InChI Key: AJIPAVUXROJRNT-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a bifuran moiety linked to a difluorophenyl group through a urea linkage, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include bifuranyl dicarboxylates, reduced derivatives of the original compound, and substituted difluorophenyl derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the difluorophenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the combination of the bifuran and difluorophenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-14(23-10)13-5-2-8-22-13/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPAVUXROJRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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